molecular formula C13H14N2O2S B189744 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide CAS No. 75391-97-8

4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

Cat. No.: B189744
CAS No.: 75391-97-8
M. Wt: 262.33 g/mol
InChI Key: UVXVYQURGLFLAJ-UHFFFAOYSA-N
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Description

4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C13H14N2O2S and a molecular weight of 262.33 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyridine ring and a benzenesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves the reaction of 2-(aminomethyl)pyridine with p-toluenesulfonyl chloride (PTSC) in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dichloromethane at low temperatures (around 4°C) to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.

Scientific Research Applications

4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes

Mechanism of Action

The mechanism of action of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-pyridin-3-yl-benzenesulfonamide
  • 4-Methyl-N-(4-pyridinyl)benzenesulfonamide
  • 4-Chloro-N-pyridin-3-ylmethyl-benzenesulfonamide
  • 4-Methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide
  • 4-Methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide

Uniqueness

4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both the pyridine ring and the benzenesulfonamide group allows for versatile reactivity and interaction with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-11-5-7-13(8-6-11)18(16,17)15-10-12-4-2-3-9-14-12/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXVYQURGLFLAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352659
Record name 4-Methyl-N-pyridin-2-ylmethyl-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75391-97-8
Record name 4-Methyl-N-pyridin-2-ylmethyl-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 0° C. solution of 15.0 g of 2-(aminomethyl)pyridine, 15.44 g of triethylamine and 150 ml of methylene chloride is added 29.1 g of p-toluenesulfonyl chloride in 100 ml of methylene chloride. The reaction mixture is allowed to warm to room temperature and is stirred for 4.5 hours. The solution is poured into saturated sodium bicarbonate and extracted with methylene chloride. The combined organic layers are washed with saturated sodium chloride, dried and concentrated in vacuo. The residue is purified by column chromatography (silica gel: 50% ethyl acetate/hexane 20% methyl alcohol/ethyl acetate); then recrystallized from ethyl acetate/hexane to give 25.9 g of the desired product as colorless crystals.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
15.44 g
Type
reactant
Reaction Step One
Quantity
29.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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